propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
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Overview
Description
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a propanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and isopropylamine.
Formation of the Ester: The carboxylic acid group of 4-hydroxyphenylacetic acid is esterified with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form propan-2-yl 4-hydroxyphenylacetate.
Amination: The ester is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines are used under appropriate conditions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-hydroxyphenylacetic acid, isopropylamine, and their derivatives.
Uniqueness: The presence of both amino and hydroxyphenyl groups in the same molecule provides unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9;/h3-6,8,11,14H,7,13H2,1-2H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDQTSSCGSNGS-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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